molecular formula C21H17FN2O2S B2491518 1-[(2,5-dimethylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326905-10-5

1-[(2,5-dimethylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Katalognummer: B2491518
CAS-Nummer: 1326905-10-5
Molekulargewicht: 380.44
InChI-Schlüssel: IVVWFCCZHWSAGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2,5-dimethylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C21H17FN2O2S and its molecular weight is 380.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 1-[(2,5-dimethylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione belongs to a class of thieno[3,2-d]pyrimidine derivatives that have garnered interest for their potential biological activities, particularly in cancer therapy and as enzyme inhibitors. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound and similar derivatives.

Synthesis and Structural Characteristics

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step organic reactions. For instance, structural modifications of known compounds like tazemetostat have been employed to create new derivatives with enhanced biological activity. The target compound can be synthesized through a series of reactions involving nucleophilic substitutions and cyclizations that yield the desired thieno-pyrimidine core structure.

Antitumor Activity

Recent studies have indicated that thieno[3,2-d]pyrimidine derivatives exhibit significant antitumor properties. For example:

  • Compound 12e , a derivative closely related to the target compound, demonstrated potent antiproliferative effects against various cancer cell lines including SU-DHL-6 and K562 with IC50 values of 0.55 μM and 1.68 μM respectively. This compound also showed low toxicity towards normal HEK293T cells (CC50 = 15.09 μM) .

The mechanism of action includes inducing apoptosis in cancer cells and inhibiting their migration capabilities .

Enzyme Inhibition

Thieno[3,2-d]pyrimidines have also been studied as inhibitors of critical enzymes involved in cancer progression:

  • PARP-1 Inhibition : A series of pyrano[2,3-d]pyrimidine-2,4-dione analogues have shown promising inhibitory activity against PARP-1, an enzyme involved in DNA repair mechanisms. These compounds were evaluated for their anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines .
  • MIF2 Tautomerase Inhibition : Another study highlighted the inhibition of MIF2 tautomerase by thieno[2,3-d]pyrimidin-4(1H)-one derivatives. The most potent compound in this series exhibited an IC50 value of 2.6 μM .

Structure-Activity Relationship (SAR)

The SAR studies conducted on thieno[3,2-d]pyrimidine derivatives underscore the significance of specific functional groups in enhancing biological activity:

CompoundFunctional GroupActivity (IC50)Notes
12ePiperidine-2,6-dione0.55 μM (SU-DHL-6)High potency against lymphoma cells
9kMethoxyureidophenyl0.06 nM (LHRH antagonist)Strong oral bioavailability
3iCF3 group & naphthalene2.6 μM (MIF2 inhibition)Increased activity compared to other derivatives

Case Studies

Several studies have explored the biological activities of compounds similar to the target molecule:

  • Anticancer Screening : A library screening identified compounds with significant cytotoxicity against multicellular spheroids derived from MCF7 breast cancer cells .
  • LHRH Receptor Antagonism : A derivative was found to suppress plasma LH levels effectively in vivo in animal models .

Eigenschaften

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-3-(2-fluorophenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O2S/c1-13-7-8-14(2)15(11-13)12-23-18-9-10-27-19(18)20(25)24(21(23)26)17-6-4-3-5-16(17)22/h3-11,18-19H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INULUOVFNITGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.